(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
Description
The compound “(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” belongs to the aurone family, a class of molecules characterized by a benzylidene-substituted benzofuran-3(2H)-one scaffold. Aurones are structurally related to flavonoids and are notable for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects . The compound features a (Z)-configured 3-methoxybenzylidene group at the C2 position of the benzofuranone core and a dimethylcarbamate substituent at the C6 position. The dimethylcarbamate group is hypothesized to enhance metabolic stability and modulate solubility compared to hydroxyl or other ester substituents commonly seen in aurone derivatives .
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)24-14-7-8-15-16(11-14)25-17(18(15)21)10-12-5-4-6-13(9-12)23-3/h4-11H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYQWIYTKOIWFM-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between a methoxybenzaldehyde and the benzofuran core.
Formation of the Dimethylcarbamate Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the benzofuran core, converting them to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as light-emitting materials.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s core structure aligns with aurone derivatives reported in , and 7. Key structural comparisons include:
Key Observations :
- C2 Substituent: The 3-methoxybenzylidene group in the target compound is distinct from the indole (5a), pyrazole (7h, 9d), or furan (BH26206) substituents in analogs. Methoxy groups are known to enhance lipophilicity and membrane permeability compared to bulkier heterocycles .
- C6 Substituent : The dimethylcarbamate group differentiates the target compound from diethylcarbamate analogs (e.g., 7h, 9d) and ether-linked nitriles (e.g., 5a). Dimethylcarbamates may offer improved metabolic stability over diethylcarbamates due to reduced steric hindrance .
Hypothesized Activity of Target Compound :
- The 3-methoxybenzylidene group may enhance tubulin binding affinity compared to furan or pyrazole substituents due to its planar aromatic structure and electron-donating methoxy group .
Pharmacokinetic and Toxicity Considerations
- Selectivity: Analogs like 5a show selectivity for cancer cells over normal cells (e.g., 100-fold selectivity in B-lymphoblast cells) .
- hERG Inhibition : Aurone 5a lacked hERG channel inhibition, reducing cardiotoxicity risks .
- Metabolic Stability : Carbamate groups (e.g., dimethylcarbamate) are less prone to hydrolysis than esters, suggesting favorable stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves three key steps: (1) benzofuran ring formation via cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions; (2) introduction of the 3-methoxybenzylidene group via condensation with 3-methoxybenzaldehyde using catalysts like p-toluenesulfonic acid; (3) dimethylcarbamate group addition via reaction with dimethylcarbamoyl chloride under basic conditions (e.g., pyridine) .
- Critical Parameters :
- Solvents : Ethanol or dichloromethane for condensation; THF for carbamate formation.
- Temperature : 60–80°C for cyclization; room temperature for carbamoylation.
- Yield Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Primary Methods :
- NMR : H and C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions .
- IR : Peaks at 1720–1740 cm indicate carbonyl groups (benzofuran-3-one and carbamate) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H] at m/z 368) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC values compared to doxorubicin) .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
- Target Identification : Molecular docking with enzymes like COX-2 or topoisomerase II, leveraging the methoxy group’s electron-donating effects .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl/ethyl groups) impact biological activity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- 3-Methoxy vs. 4-Ethyl : Methoxy enhances solubility and π-π stacking with aromatic enzyme pockets (e.g., 20% higher COX-2 inhibition than ethyl analogs) .
- Dimethylcarbamate vs. Diethylcarbamate : Dimethyl groups reduce steric hindrance, improving IC by 1.5-fold in kinase inhibition assays .
- Data Interpretation : Use comparative IC tables (see Table 1) and QSAR models to predict bioactivity .
Table 1 : Comparative IC Values for Analogous Compounds
| Substituent | IC (μM) – Anticancer | IC (μM) – Antimicrobial |
|---|---|---|
| 3-Methoxy (Target) | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 4-Ethyl | 18.5 ± 2.1 | 15.4 ± 1.7 |
| 2-Methyl | 25.6 ± 3.0 | 22.8 ± 2.5 |
Q. What strategies resolve contradictions in reactivity data during oxidation/reduction reactions?
- Case Study : Discrepancies in oxidation yields (40–70%) may arise from solvent polarity or catalyst choice.
- Oxidation : Use of CrO in acetic acid vs. KMnO in acetone (higher yield with CrO due to milder conditions) .
- Reduction : NaBH selectively reduces the α,β-unsaturated ketone, while LiAlH may over-reduce the carbamate .
- Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq. reagent) .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- In Silico Tools :
- ADMET Prediction : SwissADME or PreADMET to assess logP (optimal ~2.5) and CYP450 inhibition .
- Metabolite Identification : GLORYx predicts primary oxidation sites (e.g., methoxy demethylation) .
- Experimental Validation : Incubate with liver microsomes and analyze via LC-MS/MS to confirm predicted metabolites .
Q. What experimental designs mitigate challenges in crystallography for this compound?
- Crystallization Issues : Poor crystal growth due to flexible benzylidene moiety.
- Solutions : Use mixed solvents (e.g., DCM/hexane) or co-crystallization with thiourea derivatives .
- Diffraction Analysis : SHELXL refinement for resolving disorder in the methoxy group .
Methodological Challenges and Solutions
Q. Why do certain synthetic intermediates show unexpected stereochemical outcomes?
- Root Cause : Kinetic vs. thermodynamic control during benzylidene condensation.
- Mitigation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or low-temperature conditions (−20°C) to enforce Z-selectivity .
Q. How to address low reproducibility in biological assays across labs?
- Standardization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
